molecular formula C21H22N2OS3 B2999860 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 2034526-07-1

2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2999860
CAS No.: 2034526-07-1
M. Wt: 414.6
InChI Key: BDTGXRQMIMCABR-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a sulfur-containing heterocyclic compound featuring a benzo[d]thiazole moiety linked via a thioether group to an ethanone unit, which is further connected to a 1,4-thiazepane ring substituted with an ortho-tolyl group.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS3/c1-15-6-2-3-7-16(15)18-10-11-23(12-13-25-18)20(24)14-26-21-22-17-8-4-5-9-19(17)27-21/h2-9,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTGXRQMIMCABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone (CAS Number: 2034526-07-1) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, chemical properties, and diverse biological activities, including antimicrobial and anticancer effects.

The molecular formula of the compound is C21H22N2O2S2C_{21}H_{22}N_{2}O_{2}S_{2}, with a molecular weight of 414.6 g/mol. The structure includes a benzo[d]thiazole moiety linked to a thiazepane ring, which contributes to its unique reactivity and interaction profiles with biological targets.

PropertyValue
Molecular FormulaC21H22N2O2S2
Molecular Weight414.6 g/mol
CAS Number2034526-07-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts and controlled conditions for optimal yield and purity. The process often includes the reaction of various thiol and thiazole derivatives under conditions conducive to forming the desired heterocyclic structures.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate activity against both gram-positive and gram-negative bacteria. For instance, compounds derived from the benzothiazole framework have been tested for their minimal inhibitory concentrations (MICs), revealing effective antibacterial activity at concentrations as low as 50 μg/mL against various microbial strains .

Anticancer Activity

The anticancer potential of This compound has been explored through various in vitro assays. It has been reported that certain derivatives show promising results in inhibiting cancer cell proliferation across different cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells. The inhibition of key signaling pathways involved in cancer progression has also been noted .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Molecular docking studies suggest that the compound may bind effectively to enzymes associated with cancer progression and microbial resistance, thereby inhibiting their activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound, against a panel of bacterial strains. Results showed a significant reduction in bacterial growth at MICs around 50 μg/mL, indicating strong potential for development as an antimicrobial agent .
  • Cancer Cell Inhibition : In another study, derivatives were tested for their antiproliferative effects on various cancer cell lines. The findings indicated that certain structural modifications enhanced potency, with some derivatives achieving IC50 values below 10 μM against targeted cancer cells .

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone" and related compounds:

Chemical Structure and Properties
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has the molecular formula C21H22N2O2S2. Its IUPAC name is 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone. The structure combines a benzoxazole moiety with a thiazepane ring.

Synthesis
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions that may require catalysts and specific temperature controls to ensure high yields and purity. Industrial production may involve similar synthetic routes but on a larger scale, potentially using continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity.

Comparison with Similar Compounds
Similar compounds include other benzoxazole and thiazepane derivatives, such as:

  • 2-(Benzo[d]oxazol-2-yl)ethanamine
  • 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
  • 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

The unique combination of the benzoxazole and thiazepane rings in 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone confers distinct chemical and biological properties, allowing for specific interactions with molecular targets.

Biological Activity
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule with diverse biological activities. Its unique structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its thiazepane-o-tolyl-ethanone framework. Comparisons with similar derivatives highlight the impact of substituents on reactivity and physicochemical properties:

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
  • Core Structure: Benzo[d]thiazole-thioether linked to a phenyl-substituted ethanone.
  • Key Differences : Replaces the thiazepane-o-tolyl group with a simple phenyl ring.
  • Applications : Widely used as a precursor for synthesizing acetylenes, allenes, and chalcones via β-keto-sulfone reactivity .
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones
  • Core Structure : Benzo[d]thiazole linked to an oxadiazinane-thione via a phenyl bridge.
  • Key Differences : Incorporates a six-membered oxadiazinane ring instead of the thiazepane system.
  • Synthesis : Prepared via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF (yields: 70–85%) .
  • Reactivity: The oxadiazinane-thione motif may enhance hydrogen-bonding capacity compared to the ethanone-thiazepane system.
2-(Benzo[d]thiazol-2-ylthio)-1-((1s,3s)-3-mesityl-3-methylcyclobutyl)ethan-1-one
  • Core Structure : Features a mesityl-substituted cyclobutyl group instead of thiazepane-o-tolyl.
  • Key Differences : The rigid cyclobutyl group introduces steric hindrance, contrasting with the thiazepane’s flexibility.
  • Characterization : Studied via X-ray crystallography, DFT calculations, and thermal analysis (TG/DTA), revealing stability up to 200°C .

Physicochemical and Spectroscopic Properties

  • Thermal Stability : The mesityl-cyclobutyl analogue (Inkaya, 2018) exhibits stability up to 200°C, suggesting that the target compound’s thiazepane ring may confer similar or reduced thermal resilience .
  • Spectroscopy : Benzo[d]thiazole derivatives typically show strong UV-Vis absorption (λmax ~250–300 nm) due to π→π* transitions. The o-tolyl group’s methyl substituent may introduce bathochromic shifts compared to unsubstituted aryl analogues .

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